![molecular formula C28H38O6 B054830 Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate CAS No. 119581-93-0](/img/structure/B54830.png)
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate, also known as BEC, is a chemical compound that has been extensively researched for its potential medical applications. BEC is a member of the family of benzene-1,3-dicarboxylate compounds, which are known for their anti-cancer and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate has been studied for its potential anti-cancer properties. Research has shown that Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate inhibits the growth of cancer cells in vitro and in vivo. Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. This makes Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate a promising candidate for cancer treatment.
Wirkmechanismus
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate's anti-cancer properties are believed to be due to its ability to inhibit the protein kinase C (PKC) pathway. PKC is a family of enzymes that play a crucial role in cell proliferation and survival. By inhibiting PKC, Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate prevents the growth and survival of cancer cells.
Biochemische Und Physiologische Effekte
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate has been shown to have low toxicity and high selectivity for cancer cells. In addition to its anti-cancer properties, Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate has also been studied for its anti-inflammatory effects. Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate has been found to inhibit the production of pro-inflammatory cytokines, which are involved in inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate is its low toxicity, which makes it a safe compound to work with in the laboratory. However, Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate's selectivity for cancer cells can also be a limitation, as it may not be effective against all types of cancer. Additionally, Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate's mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different cancer types.
Zukünftige Richtungen
There are several future directions for research on Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective cancer treatments. Another area of research is to explore the potential of Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate in combination with other anti-cancer drugs, which could enhance its efficacy. Additionally, Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate's anti-inflammatory properties could be further studied for their potential in treating inflammatory diseases. Overall, Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate has shown promising results in scientific research, and further studies are needed to fully understand its potential medical applications.
Synthesemethoden
The synthesis of Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate involves the reaction of 4-(ethenoxymethyl)cyclohexanone with benzene-1,3-dicarbonyl chloride in the presence of a base catalyst. The resulting compound is then purified through recrystallization to obtain pure Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate. The reaction has been optimized to yield high purity and yield, making it a reliable and efficient method for synthesizing Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate.
Eigenschaften
CAS-Nummer |
119581-93-0 |
|---|---|
Produktname |
Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate |
Molekularformel |
C28H38O6 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
bis[[4-(ethenoxymethyl)cyclohexyl]methyl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H38O6/c1-3-31-17-21-8-12-23(13-9-21)19-33-27(29)25-6-5-7-26(16-25)28(30)34-20-24-14-10-22(11-15-24)18-32-4-2/h3-7,16,21-24H,1-2,8-15,17-20H2 |
InChI-Schlüssel |
AEIRDZABQGATLB-UHFFFAOYSA-N |
SMILES |
C=COCC1CCC(CC1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CCC(CC3)COC=C |
Kanonische SMILES |
C=COCC1CCC(CC1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3CCC(CC3)COC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



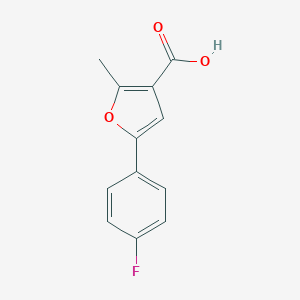
![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)
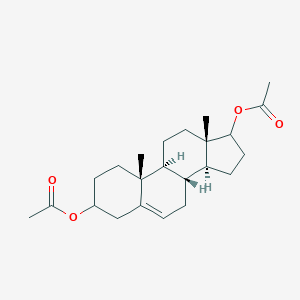
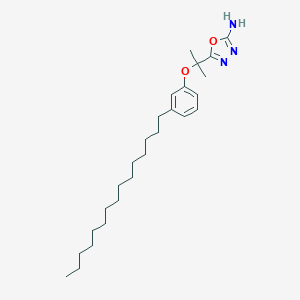
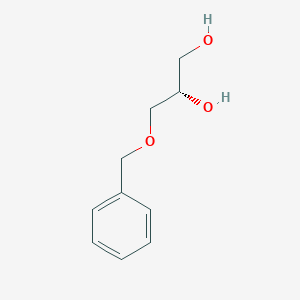
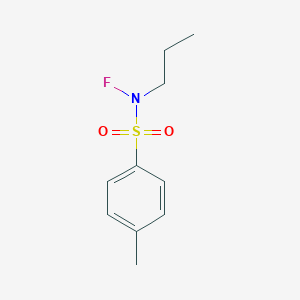
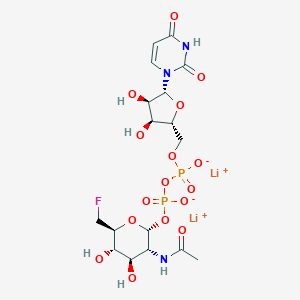
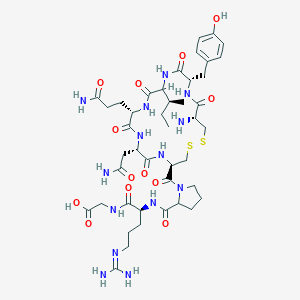
![(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate](/img/structure/B54765.png)
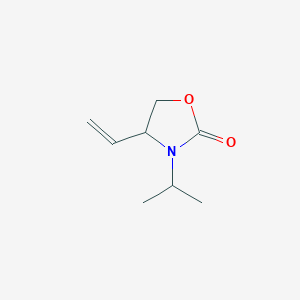
![[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B54771.png)
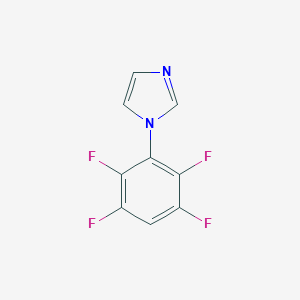
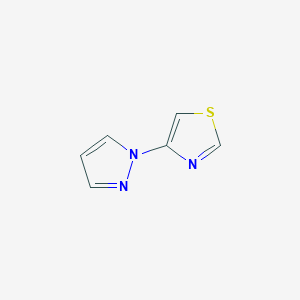
![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)